5-Methyl-2,3-dihydro-1-benzofuran-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3 |
InChI Key |
WGLRJXANNLVGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC2N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 5 Methyl 2,3 Dihydro 1 Benzofuran 3 Amine
Reactions Involving the Primary Amine Functionality
The primary amine group at the C-3 position is a key site for functionalization, behaving as a potent nucleophile and a handle for introducing a wide array of substituents and molecular frameworks.
The primary amine of 5-Methyl-2,3-dihydro-1-benzofuran-3-amine can be readily acylated to form amide bonds, a fundamental transformation in medicinal chemistry and materials science. This reaction typically involves the nucleophilic attack of the amine on an activated carboxylic acid derivative.
Common strategies for amide bond formation include:
Reaction with Acyl Halides: The amine can react directly with acyl chlorides or bromides, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrogen halide byproduct.
Reaction with Carboxylic Anhydrides: Symmetrical or mixed anhydrides react with the amine to form the corresponding amide and a carboxylate salt.
Use of Coupling Reagents: A carboxylic acid can be activated in situ using a variety of coupling reagents. The activated species, often an active ester or a similar intermediate, is then susceptible to nucleophilic attack by the amine. This method is widely used, especially in peptide synthesis, due to its mild conditions and high efficiency. luxembourg-bio.com
The general mechanism for carbodiimide-mediated coupling, such as with Dicyclohexylcarbodiimide (DCC), involves the activation of a carboxylic acid to form an O-acylisourea intermediate. This intermediate can then react directly with the amine to yield the amide product. luxembourg-bio.com To improve yields and minimize side reactions like epimerization, additives such as 1-Hydroxybenzotriazole (HOBt) are often employed. luxembourg-bio.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Abbreviation | Byproducts | Notes |
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, easily filtered. |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproduct easily removed by aqueous workup. |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt, phosphine (B1218219) oxide | High efficiency, low racemization. |
| Uronium/Aminium Salts | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | HOBt, tetramethylurea | Very effective for hindered amines and acids. |
The nitrogen atom of the primary amine can be further substituted through alkylation or reductive amination, leading to the formation of secondary and tertiary amines.
N-Alkylation: Direct alkylation with alkyl halides is a straightforward method but can be difficult to control, often resulting in over-alkylation to form quaternary ammonium (B1175870) salts. A more controlled and greener alternative is the "hydrogen borrowing" catalysis, where an alcohol serves as the alkylating agent. researchgate.net In this process, a catalyst (e.g., iridium-based) temporarily oxidizes the alcohol to an aldehyde, which then undergoes condensation with the amine. The resulting imine is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol, regenerating the catalyst and yielding the N-alkylated amine with water as the sole byproduct. researchgate.net
Reductive Amination: This is a highly effective two-step, one-pot procedure for forming secondary or tertiary amines. wikipedia.orglibretexts.org The primary amine of this compound first condenses with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the corresponding amine. libretexts.org Mild reducing agents are chosen that selectively reduce the protonated imine intermediate over the starting carbonyl compound. commonorganicchemistry.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Features |
| Sodium cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Effective at slightly acidic pH; toxic cyanide byproduct. commonorganicchemistry.com |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and less toxic than NaBH₃CN; moisture sensitive. commonorganicchemistry.com |
| Sodium borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting carbonyl; requires imine formation to be complete before addition. commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Catalyst | Various | Uses H₂ gas with catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni); environmentally friendly. wikipedia.org |
The oxidation of the primary amine functionality can lead to various products depending on the reagents and conditions used. While specific studies on this compound are limited, analogous transformations of cyclic benzylic amines suggest several potential pathways. Mild oxidation can convert the primary amine into an imine. More vigorous oxidation could potentially lead to the formation of oximes or nitro compounds, or in some cases, result in C-N bond cleavage.
Reactivity and Functionalization of the Dihydrobenzofuran Ring System
The fused ring system offers additional opportunities for modification, both on the aromatic benzene (B151609) moiety and the dihydrofuran ring itself.
The benzene portion of the molecule is susceptible to electrophilic aromatic substitution (EAS), and the regiochemical outcome is dictated by the directing effects of the existing substituents. mnstate.edu The two key directing groups are the 5-methyl group and the fused alkoxy ether of the dihydrofuran ring.
5-Methyl Group: This is a weakly activating, ortho, para-directing group. libretexts.org It directs incoming electrophiles to the C4 and C6 positions.
Alkoxy Group (Fused Ether): This is a strongly activating, ortho, para-directing group due to the resonance donation of the oxygen's lone pairs into the aromatic ring. organicchemistrytutor.com It strongly activates the C7 position (ortho) and the C5 position (para).
The combined influence of these two activating groups makes the benzene ring highly reactive towards electrophiles. The substitution pattern will be a result of the synergistic or competitive effects of these groups. The C4, C6, and C7 positions are all activated. The C7 position is sterically unhindered and activated by the powerful alkoxy group, making it a likely site for substitution. The C6 position is activated by the methyl group (ortho) and is less sterically hindered than the C4 position, which is situated between two substituents. Therefore, electrophilic attack is most favored at the C7 and C6 positions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 7-Nitro-5-methyl-2,3-dihydro-1-benzofuran-3-amine and 6-Nitro-5-methyl-2,3-dihydro-1-benzofuran-3-amine |
| Halogenation | Br₂, FeBr₃ | 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-amine and 6-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-amine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine |
Nucleophilic aromatic substitution on the benzene ring is generally not feasible as the ring lacks strong electron-withdrawing groups and a suitable leaving group.
The dihydrofuran portion of the molecule can also undergo specific chemical transformations, most notably ring-opening or aromatization.
Ring-Opening by Hydrogenolysis: The C-O bond in the dihydrofuran ring, particularly the benzylic C(sp³)-O bond, can be cleaved under catalytic hydrogenation conditions. Studies on the hydrodeoxygenation of 2,3-dihydrobenzofuran (B1216630) over catalysts like sulfided NiMoP/Al₂O₃ show that the initial step is the cleavage of the C(sp³)-O bond to yield 2-ethylphenol. nacatsoc.orgresearchgate.net By analogy, subjecting this compound to similar conditions would likely lead to ring-opening, yielding a substituted 2-aminophenol (B121084) derivative.
Dehydrogenation to Benzofuran (B130515): 2,3-Dihydrobenzofurans can be aromatized to their corresponding benzofuran counterparts through oxidation. nih.gov Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are effective for this type of transformation. rsc.org This reaction would convert the dihydrofuran ring into a furan (B31954) ring, creating a fully aromatic benzofuran system while retaining the amine at the C3 position, which would likely be converted to an imine or enamine tautomer.
Oxidative Cleavage: Stronger oxidizing agents can lead to the cleavage of the dihydrofuran ring. The oxidation of benzofurans can proceed via initial epoxidation of the furan double bond, followed by subsequent rearrangements or cleavage. mdpi.com While the dihydroaromatic lacks the double bond, oxidative attack at the benzylic C-H bonds could initiate pathways leading to ring cleavage, potentially forming dicarbonyl compounds.
Ring Expansion and Skeletal Rearrangement Reactions
While ring expansion and skeletal rearrangements are powerful tools in organic synthesis for accessing novel molecular architectures, specific examples starting directly from this compound are not extensively documented in the literature. However, rearrangements in related benzofuran and benzopyran systems suggest the potential for such transformations.
One notable example is the unusual rearrangement of a benzopyran group into a more stable benzofuran group, which has been reported during the synthesis of coumarin (B35378) derivatives intended as candidates for treating Alzheimer's Disease. nih.gov This type of skeletal rearrangement highlights the possibility of transforming six-membered oxygen-containing rings fused to a benzene core into five-membered ones under certain reaction conditions. nih.gov Though this specific example does not involve a dihydrobenzofuran-3-amine, it establishes a precedent for rearrangements within this class of fused heterocyclic compounds. nih.gov
Methodologies involving successive ring expansions (SuRE) based on amino acid side-chain insertion have been developed for lactam systems, demonstrating the ability to systematically enlarge ring sizes. whiterose.ac.ukwhiterose.ac.uk These strategies, while applied to different heterocyclic cores, showcase the types of chemical manipulations that could conceptually be explored for modifying the dihydrofuran ring in the target molecule, potentially leading to novel benzo-fused medium-sized rings.
The viability of such ring-expansion reactions is often dictated by the relative thermodynamic stability of the starting material, intermediates, and the ring-expanded product. Computational studies, such as those using density functional theory (DFT), have been employed to predict the outcomes of these reactions by calculating the relative Gibbs free energies of the involved isomers. whiterose.ac.uk For a hypothetical ring expansion of this compound, similar computational analysis would be crucial to assess its feasibility.
Strategic Derivatization for Advanced Chemical Research
The primary amine of this compound is a versatile functional group that allows for extensive derivatization. This versatility is strategically employed in the synthesis of specialized molecules for chemical biology and in the construction of complex heterocyclic systems.
The derivatization of the 3-amino-2,3-dihydrobenzofuran scaffold is a key strategy for producing libraries of compounds for biological screening and for creating sophisticated molecular probes. A microwave-assisted synthetic route has been developed to rapidly generate diverse 3-amino-2,3-dihydrobenzofuran flavonoid derivatives from chalcone (B49325) precursors. nih.gov This method involves an acid-catalyzed epoxide opening with various amines followed by intramolecular nucleophilic aromatic substitution, allowing for the creation of structurally diverse analogs. nih.gov
This approach facilitates modifications at multiple positions, providing access to a range of analogs for exploring structure-activity relationships (SAR). The table below illustrates the types of derivatives that can be generated using this strategy.
| Starting Material Class | Key Reaction Steps | Resulting Scaffold | Application |
| Chalcones | Aldol Condensation, Asymmetric Epoxidation, Microwave-Assisted Epoxide Opening/Cyclization | 3-Amino-2,3-dihydrobenzofuran Flavonoid Derivatives | Generation of diverse libraries for biological activity screening nih.gov |
Furthermore, the core structure of benzofurans, which are closely related to dihydrobenzofurans, has been incorporated into fluorescent amino acids to serve as molecular probes. nih.gov For instance, dibenzofuran (B1670420) α-amino acids have been synthesized as conformationally rigid analogs of tyrosine. nih.govresearchgate.net These unnatural amino acids exhibit enhanced fluorescent properties compared to their natural counterparts and can be used as FRET donors to monitor biological processes like peptide hydrolysis by proteases. nih.gov This demonstrates the potential of using the 5-methyl-2,3-dihydrobenzofuran-3-amine scaffold as a basis for developing novel fluorescent probes for biological imaging and assays.
The 2,3-dihydrobenzofuran amine scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. The inherent reactivity of both the dihydrobenzofuran core and the amine substituent can be harnessed in various annulation and cyclization strategies.
Benzofuran-derived azadienes, for example, have been utilized as four-atom synthons in [4+2] cycloaddition reactions to construct benzofuran-fused nitrogen heterocycles, such as decahydrobenzofuro[3,2‐b]quinolines. researchgate.net These reactions proceed with high diastereoselectivity, affording structurally complex molecules from relatively simple precursors. researchgate.net While these examples start from aurone-derived azadienes, the underlying principle of using the benzofuran motif as a scaffold for cycloadditions is directly applicable.
The synthesis of novel, complex heterocycles containing multiple fused rings has also been demonstrated. For instance, a multi-component reaction has been used to synthesize a molecule incorporating benzofuran, pyrazole, and thiazolidin-4-one moieties in a single structure. mdpi.com Such strategies showcase the utility of benzofuran-containing starting materials in building intricate molecular frameworks with potential applications in medicinal chemistry. mdpi.com
The following table summarizes representative strategies for constructing fused heterocyclic systems from benzofuran-related scaffolds.
| Scaffold Type | Reaction Strategy | Resulting Fused System |
| Benzofuran-derived azadienes | [4+2] Cycloaddition | Decahydrobenzofuro[3,2‐b]quinolines researchgate.net |
| 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Condensation Reaction | Benzofuran-pyrazole-thiazolidinone fused system mdpi.com |
| Allylated Phenols | Isomerization and Ring-Closing Metathesis | Various benzo-fused heterocycles core.ac.uk |
These examples underscore the strategic importance of the dihydrobenzofuran amine scaffold as a versatile platform for the construction of diverse and complex chemical entities for various research applications.
Mechanistic Studies in the Synthesis and Transformation of Dihydrobenzofuran Amines
Elucidation of Reaction Pathways and Intermediate Species
Detailed mechanistic investigations have illuminated the intricate steps involved in the formation of the dihydrobenzofuran core. These studies often focus on identifying key intermediates and transition states that govern the reaction's outcome and efficiency.
The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient strategy for synthesizing complex molecules like dihydrobenzofurans. Rhodium and palladium catalysts are particularly effective in mediating these transformations. nih.gov The enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans has been achieved through a sequence involving a rhodium-catalyzed intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation and C-O cyclization. nih.gov
In rhodium-catalyzed reactions, the mechanism often involves the generation of a rhodium carbene (or nitrene) species. For instance, α-imino rhodium carbenes, generated from N-sulfonyl-1,2,3-triazoles, can undergo intramolecular sp3 C-H insertion to form the dihydrobenzofuran ring system. Similarly, rhodium nitrenoids are implicated in C-H amination reactions, which proceed via a concerted, asynchronous transition state during the C-H insertion step. researchgate.net These reactive intermediates selectively insert into a C-H bond, leading to the formation of a new C-C or C-N bond and paving the way for the subsequent cyclization.
Ruthenium catalysts have also been employed for C-H activation in the synthesis of benzofuran (B130515) derivatives. An efficient method for synthesizing 2,3-diarylbenzofuran-4-carboxylic acids involves a Ru-catalyzed C–H alkenylation of m-hydroxybenzoic acids with alkynes, followed by an aerobic annulation. rsc.org
Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles, particularly those involving palladium. libretexts.orgtaylorandfrancis.com In the synthesis of dihydrobenzofurans, the catalytic cycle often begins with the oxidative addition of an aryl halide or triflate to a low-valent metal center, typically Pd(0). libretexts.orgnih.gov This step increases the coordination number and the formal oxidation state of the metal by two. libretexts.orgtaylorandfrancis.com For example, in the palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates, the first step is the oxidative addition of the aryl iodide to the Pd(0) catalyst. nih.gov
Following subsequent steps such as migratory insertion or transmetalation, the cycle culminates in reductive elimination. libretexts.org This is the reverse of oxidative addition, where two ligands are eliminated from the metal center to form a new bond, and the metal's oxidation state is reduced by two, regenerating the active catalyst. libretexts.orglibretexts.org In phenol-directed C-H activation/C-O cyclization for dibenzofuran (B1670420) synthesis, the turnover-limiting step was identified as the C-O reductive elimination rather than the initial C-H activation. researchgate.net For reductive elimination to occur, the ligands to be coupled must typically be in a cis-position relative to each other on the metal center. libretexts.org
| Catalytic Step | Description | Metal Oxidation State Change | Key Characteristics |
| Oxidative Addition | An A-B molecule adds to the metal center, breaking the A-B bond and forming M-A and M-B bonds. | Increases by +2 (e.g., Pd(0) → Pd(II)) | Requires an electron-rich, coordinatively unsaturated metal center. libretexts.org |
| Reductive Elimination | Two cis-ligands on the metal center couple and are eliminated as a single molecule, A-B. | Decreases by -2 (e.g., Pd(II) → Pd(0)) | Favored by electron-poor metal centers in higher oxidation states. libretexts.orglibretexts.org |
Intramolecular cyclization is the key ring-forming step in many synthetic routes to dihydrobenzofurans. Palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes provides a convergent approach to the dihydrobenzofuran motif. acs.org In this process, after the initial oxidative addition of the 2-bromophenol (B46759) to Pd(0) and subsequent reaction with the diene, an intramolecular O-arylation or cyclization occurs to form the heterocyclic ring before the catalyst is regenerated. nih.govacs.org
Organocatalysis also offers pathways for intramolecular cyclization. For instance, the enantioselective synthesis of trans-dihydrobenzofurans can be achieved via a primary amine-thiourea organocatalyzed intramolecular Michael addition. nih.gov In other approaches, dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans with nucleophiles can construct polycyclic systems containing the 2,3-dihydrobenzofuran (B1216630) core. The proposed mechanism involves an initial intermolecular Michael addition, followed by a subsequent intramolecular Michael addition that forges the fused ring system. nih.gov
The Role of Catalysis in Defining Reaction Mechanisms
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of dihydrobenzofuran scaffolds through various mechanistic cycles. A common pathway for the synthesis of 2,3-disubstituted dihydrobenzofurans involves a Pd(0)/Pd(II) cycle. researchgate.netnih.gov
A representative catalytic cycle typically includes the following key steps:
Oxidative Addition : A Pd(0) species reacts with an aryl halide (e.g., an o-iodophenol derivative) to form an arylpalladium(II) complex. nih.govnih.gov
Coordination and Insertion : An alkene or diene coordinates to the arylpalladium(II) intermediate. This is followed by migratory insertion of the olefin into the palladium-carbon bond, forming a new carbon-carbon bond. nih.govnih.gov
Intramolecular Cyclization : The phenolic oxygen atom attacks the palladium-bound carbon, leading to the formation of the dihydrobenzofuran ring in a step that can be described as an intramolecular Heck reaction or nucleophilic attack. nih.gov
Reductive Elimination or β-Hydride Elimination : The cycle concludes with either reductive elimination to regenerate the Pd(0) catalyst and form the final product, or a sequence involving β-hydride elimination and re-addition steps. nih.govresearchgate.net
The development of novel ligands, such as specific urea-derived ligands, has been shown to outperform traditional phosphine (B1218219) ligands in certain palladium-catalyzed heteroannulation reactions, enhancing reaction robustness and substrate scope. acs.org
| Catalyst System | Key Mechanistic Steps | Starting Materials | Reference |
| Pd(0)/Urea Ligand | Oxidative Addition, Heteroannulation | 2-Bromophenols, 1,3-Dienes | acs.org |
| Pd(0)/Phosphine Ligand | Oxidative Addition, syn-Addition, Reductive Elimination | o-Iodoaryl acetates, 1,3-Dienes | nih.gov |
| Pd/C (ligand-free) | C-H Activation, C-O Cyclization | o-Iodo Diaryl Ethers | nih.gov |
| Pd(OAc)₂ | C-H Activation, C-O Reductive Elimination | Diaryl Ethers | researchgate.net |
Rhodium catalysts offer unique reactivity, particularly in reactions involving C-H activation, C-H amination, and carbene/nitrene transfer. nih.gov The synthesis of dihydrobenzofuran amines can leverage rhodium-catalyzed C-H amination, where a rhodium nitrenoid is the key reactive intermediate. nih.gov
The general mechanism for rhodium-catalyzed C-H amination involves:
Catalyst Activation : A nitrogen source (e.g., a sulfamate (B1201201) ester or azide) reacts with the rhodium catalyst in the presence of an oxidant to generate a highly reactive rhodium-nitrenoid species. researchgate.netnih.govibs.re.kr
C-H Insertion : The electrophilic nitrenoid intermediate directly inserts into a C-H bond of the substrate. This step is typically concerted, proceeding through a highly organized, asynchronous transition state. researchgate.net
Product Formation : The insertion event forms the new C-N bond, leading to the aminated product. In intramolecular versions, this step can be followed by cyclization to yield heterocyclic structures.
Kinetic studies and DFT calculations on rhodium-catalyzed C-H amination using azides suggest that the rate-limiting step is often related to the formation of the rhodium-nitrenoid intermediate rather than the C-H activation event itself. ibs.re.kr The development of specialized rhodium catalysts, such as the strapped carboxylate dirhodium catalyst Rh₂(esp)₂, has been crucial for achieving high efficiency and turnover numbers in these transformations. nih.gov
Applications and Role in Advanced Organic Synthesis and Materials Science Research
5-Methyl-2,3-dihydro-1-benzofuran-3-amine as a Versatile Chiral Building Block in Asymmetric Synthesis
The chiral nature of this compound, when resolved into its individual enantiomers, presents it as a potentially valuable chiral building block in asymmetric synthesis. Chiral amines are pivotal in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. They can be employed as chiral auxiliaries, directing the stereochemical outcome of a reaction, or can be incorporated as a stereogenic center within the target molecule.
The general class of 3-amino-2,3-dihydrobenzofurans is recognized for its utility in creating stereochemically complex molecules. The inherent chirality at the C3 position of the dihydrobenzofuran ring, coupled with the reactive primary amine, allows for a variety of stereoselective transformations. While the potential for the (R)- and (S)-enantiomers of this compound to serve as precursors for chiral ligands or as key components in asymmetric catalysis is significant, specific examples detailing its application as a chiral building block in asymmetric synthesis are not extensively documented in the current body of scientific literature. The principles of asymmetric synthesis suggest that this compound could be utilized in diastereoselective reactions where the existing stereocenter influences the formation of new chiral centers.
Precursor Chemistry for Novel Heterocyclic Systems
The reactivity of the primary amine and the aromatic ring of this compound makes it a suitable starting material for the synthesis of a variety of novel heterocyclic systems. The amine group can undergo a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, to introduce new functionalities and build more complex structures.
The core structure of this compound can be chemically modified to generate a library of diverse dihydrobenzofuran analogs. The primary amine at the C3 position is a key handle for derivatization. For instance, it can react with various electrophiles to form amides, sulfonamides, and ureas. Furthermore, the aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can further modulate the properties of the resulting molecules. While the synthetic potential is clear, specific research focusing on the generation of a diverse library of analogs starting from this compound is not extensively detailed in the available literature.
A notable application of derivatives of this compound is in the construction of complex spirocyclic systems. Spirocycles are an important class of compounds in drug discovery due to their rigid three-dimensional structures.
Recent research has demonstrated the synthesis of aminobenzofuran spiroindanone derivatives through an efficient cascade cyclization strategy. In this approach, an ortho-hydroxy α-aminosulfone derived from this compound is reacted with 2-bromo-1,3-indandione. This reaction proceeds to form a spirocyclic compound in high yield. Specifically, the synthesis of tert-Butyl (5-methyl-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate has been reported with an 82% yield. nih.gov This transformation highlights the utility of the this compound scaffold as a precursor for constructing intricate molecular architectures.
| Starting Material Derived From | Reagent | Product | Yield |
|---|---|---|---|
| This compound (via ortho-hydroxy α-aminosulfone) | 2-Bromo-1,3-indandione | tert-Butyl (5-methyl-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 82% |
Integration into the Synthesis of Complex Organic Molecules
The structural features of this compound make it a plausible intermediate or building block in the total synthesis of more complex organic molecules, including natural products and their analogs. The dihydrobenzofuran motif is present in a number of biologically active natural products, and the amine functionality provides a convenient point for further elaboration and connection to other parts of a larger molecule. However, specific examples of the integration of this compound into the total synthesis of complex organic molecules are not prominently featured in the reviewed scientific literature.
Exploration of Dihydrobenzofuran Derivatives in Advanced Material Science Applications
Derivatives of benzofuran (B130515) and dihydrobenzofuran have been investigated for their potential applications in materials science, particularly in the area of organic electronics. The electronic properties of the benzofuran ring system can be tuned by the introduction of various substituents, leading to materials with interesting photophysical and charge-transport properties. These compounds have been explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The potential to derivatize this compound into polymers or small molecules for these applications exists, for instance, by polymerization involving the amine group or by incorporating the dihydrobenzofuran unit into a larger conjugated system. Nevertheless, specific studies detailing the synthesis and application of materials derived directly from this compound are not widely reported.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 5-Methyl-2,3-dihydro-1-benzofuran-3-amine, and how do substituent positions influence yield?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of the corresponding benzofuran precursor or through cyclization of substituted phenols with methylamine derivatives. Substituents like methoxy, chloro, or fluoro groups at the 4- or 5-positions (e.g., 5-methoxy analogs) may require adjusted reaction conditions (e.g., higher temperatures for sterically hindered derivatives) . For example, enantiomerically pure forms (e.g., (R)- or (S)-configurations) often necessitate chiral catalysts or resolution techniques post-synthesis .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Use a combination of HPLC (for purity assessment, targeting ≥95% as seen in commercial analogs ), NMR (1H/13C for backbone confirmation), and mass spectrometry (to verify molecular weight, e.g., 135.163 g/mol for the base structure ). Chiral purity can be confirmed via circular dichroism or chiral HPLC, critical for studies involving enantiomer-specific bioactivity .
Q. What safety protocols are essential when handling this compound derivatives?
- Methodological Answer : Follow guidelines for aromatic amines: use fume hoods, nitrile gloves, and avoid ignition sources (P210 protocols ). For hydrochloride salts (common in analogs like (R)-6-methyl derivatives ), ensure moisture-free storage to prevent decomposition.
Advanced Research Questions
Q. How do stereochemical variations (R/S configurations) impact biological activity or receptor binding?
- Methodological Answer : Enantiomers can exhibit divergent pharmacological profiles. For example, (R)-configured analogs may show enhanced binding to serotonin receptors due to spatial compatibility, as suggested by structural studies on benzofuran-amine derivatives . Experimental validation requires enantioselective synthesis paired with in vitro assays (e.g., radioligand binding) .
Q. What computational strategies are optimal for predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (using software like AutoDock Vina) with crystal structures of target proteins (e.g., monoamine transporters) can model binding modes. Parameters should account for the amine group’s basicity (pKa ~9–10) and the benzofuran ring’s π-π stacking potential . Density functional theory (DFT) can further optimize ligand conformations .
Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects?
- Methodological Answer : Systematically vary substituents at the 4-, 5-, or 6-positions (e.g., methyl, chloro, fluoro) and assess changes in potency using dose-response assays. For example, 4-fluoro analogs (e.g., (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine ) may exhibit altered metabolic stability compared to methyl-substituted derivatives. Correlate logP values (calculated via software like MarvinSketch) with cellular permeability data .
Q. What analytical techniques resolve contradictions in reported bioactivity data for dihydrobenzofuran-3-amine derivatives?
- Methodological Answer : Discrepancies may arise from impurities or enantiomeric mixtures. Re-evaluate conflicting studies using rigorously purified samples and standardized assays (e.g., IC50 determinations under consistent pH/temperature). Cross-validate with orthogonal methods, such as SPR (surface plasmon resonance) for binding affinity vs. functional cellular assays .
Key Data for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
